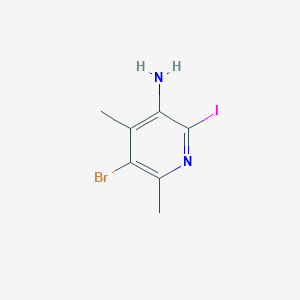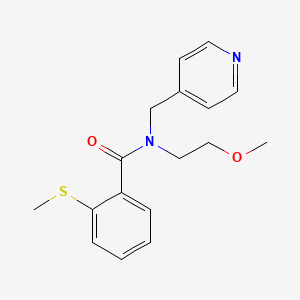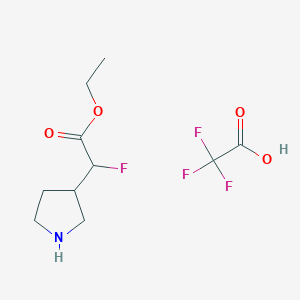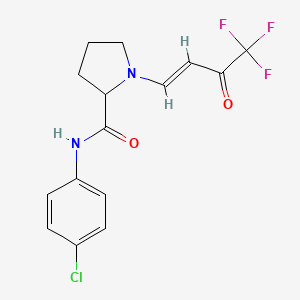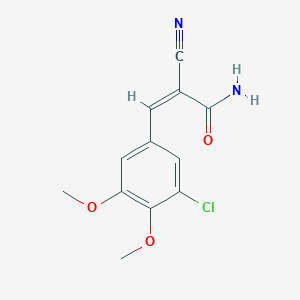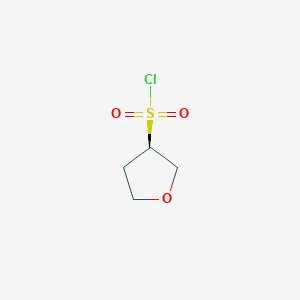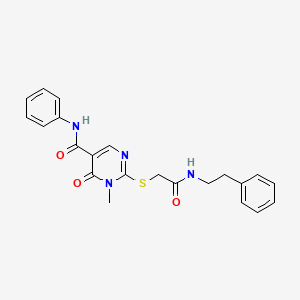![molecular formula C9H6F3NO4 B3016614 2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid CAS No. 1214331-77-7](/img/structure/B3016614.png)
2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid is a chemical compound that is part of a broader class of nitrophenyl acetic acids. These compounds are characterized by a nitro group attached to a phenyl ring which is further substituted with various functional groups. The specific compound has a trifluoromethyl group in the 6-position of the phenyl ring, which can influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related nitrophenyl acetic acid derivatives can be achieved starting from commercially available precursors. For instance, (2-nitrophenyl)acetic acid, a related compound, can be used to prepare (2-nitrophenyl)acetates, which are stable under common carbohydrate transformations . Although the exact synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied, with appropriate substitutions to introduce the trifluoromethyl group.
Molecular Structure Analysis
The molecular structure of nitrophenyl acetic acid derivatives can be studied using spectroscopic methods and computational chemistry. For example, DFT calculations can provide insights into the energies, optimized structures, harmonic vibrational frequencies, and IR intensities of such compounds . These studies can help in understanding the stability of the molecule and the effects of substituents like the trifluoromethyl group on the overall molecular structure.
Chemical Reactions Analysis
Nitrophenyl acetic acid derivatives can participate in various chemical reactions. The (2-nitrophenyl)acetyl group, for example, can be used as a protecting group for hydroxyl functions and can be selectively removed without affecting other common protecting groups . Additionally, 2-nitrophenylhydrazine, another related compound, can be used for the colorimetric determination of carboxylic acid anhydrides and chlorides . These reactions highlight the reactivity of the nitrophenyl moiety in acetic acid derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl acetic acid derivatives are influenced by their functional groups. The presence of electron-withdrawing groups such as nitro and trifluoromethyl can affect the acidity of the acetic acid moiety and the overall stability of the compound. The solubility, melting point, and reactivity can also be altered by these substituents. While the specific properties of this compound are not provided, analogous compounds can offer insights into potential properties .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis of Vinamidinium Salts : 2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid has been utilized in the synthesis of vinamidinium salts. These salts are obtained through reactions with phosphorus oxychloride, yielding moderate to excellent yields. The nitro compound is prepared through nitration, highlighting its role in complex chemical synthesis (Davies et al., 2000).
Synthesis of Azirines : It's been involved in the synthesis of 2H-azirines, demonstrating its utility in creating novel compounds. This is particularly notable for its role in reactions that lead to the formation of hypervalent iodine compounds, crucial in various chemical transformations (Zhang et al., 2019).
Preparation of Amino Alcohols : Its use extends to the preparation of amino alcohols, where nitration of 3-fluorophenyl acetic acid results in the formation of 5-fluoro-2-nitrophenyl acetic acid. This acid is a key intermediate in the synthesis of various chemical compounds (Zhao De-feng, 2007).
Chemical Reactions and Properties
Formation of Pincer Complexes : The acid is involved in the creation of platinum(II) NCN pincer complexes. This demonstrates its significant role in the development of catalysts used for carbon-carbon bond formation, which is a fundamental process in organic chemistry (Fossey & Richards, 2004).
Photoprocesses of Molecules : The compound's derivatives, such as 2-nitrobenzyl alkyl and aryl esters, have been studied for their photoinduced formation and photoprocesses. This research is crucial in understanding the behavior of these compounds under light exposure, which has applications in photochemistry and photobiology (Bley, Schaper, & Görner, 2007).
Use in Spectrophotometric Determination : Its derivatives are utilized in the spectrophotometric determination of related compounds in pharmaceuticals. This application is significant for quality control and analysis in the pharmaceutical industry (Bazel, Hunka, Kormosh, & Andruch, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Mode of Action
It’s known that the compound may cause respiratory irritation, skin irritation, and serious eye irritation . This suggests that the compound interacts with certain receptors or enzymes in the body, leading to these effects.
Result of Action
The compound is known to cause respiratory, skin, and eye irritation , suggesting it may have effects at the cellular level that lead to these symptoms.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets .
Propiedades
IUPAC Name |
2-[2-nitro-6-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)6-2-1-3-7(13(16)17)5(6)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLOKIITLFKNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B3016536.png)
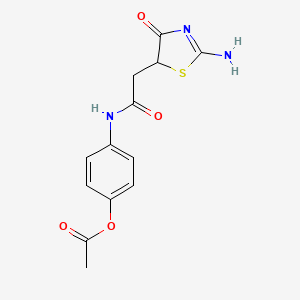
![1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3016538.png)
![Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B3016540.png)
